N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide

Adenosine receptor pharmacology GPCR ligand design Structure-activity relationship

N~2~-(2-Chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide is a synthetic, bifunctional small molecule incorporating a 2-chloropurine head group and a 5-methoxyindole moiety connected via a glycinamide linker. This architecture is characteristic of targeted kinase and purinergic receptor probes, where the 2-chloropurine core engages the adenine-binding pocket of kinases or adenosine receptors, while the indole substituent confers additional selectivity and physicochemical properties.

Molecular Formula C18H18ClN7O2
Molecular Weight 399.8 g/mol
Cat. No. B12164105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide
Molecular FormulaC18H18ClN7O2
Molecular Weight399.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CNC3=NC(=NC4=C3NC=N4)Cl
InChIInChI=1S/C18H18ClN7O2/c1-28-12-2-3-13-11(8-12)4-6-26(13)7-5-20-14(27)9-21-16-15-17(23-10-22-15)25-18(19)24-16/h2-4,6,8,10H,5,7,9H2,1H3,(H,20,27)(H2,21,22,23,24,25)
InChIKeyIESJFRXFCPFUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N~2~-(2-Chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide: Procurement-Relevant Chemical Identity and In-Class Context


N~2~-(2-Chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide is a synthetic, bifunctional small molecule incorporating a 2-chloropurine head group and a 5-methoxyindole moiety connected via a glycinamide linker . This architecture is characteristic of targeted kinase and purinergic receptor probes, where the 2-chloropurine core engages the adenine-binding pocket of kinases or adenosine receptors, while the indole substituent confers additional selectivity and physicochemical properties [1]. The compound is supplied as a research-grade reagent (typical purity ≥95%) for in vitro and in vivo pharmacological studies.

Why N~2~-(2-Chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide Cannot Be Simply Interchanged with Generic Purine-Indole Conjugates


Within the class of 2-chloropurine-indole conjugates, minor structural modifications—such as the length and composition of the linker (glycinamide vs. β-alaninamide), the substitution pattern on the indole ring (5-methoxy vs. unsubstituted), and the purine substitution (N2 vs. N3 attachment)—can shift target selectivity by orders of magnitude [1]. For example, replacing the glycinamide linker with a β-alaninamide spacer alters the distance between the purine and indole pharmacophores, potentially converting an adenosine A1 antagonist into a P2Y purinoceptor agonist [2]. Generic substitution without empirical validation therefore risks selecting a compound with a fundamentally different target profile, even if the core scaffold appears identical.

Quantitative Differentiation Evidence for N~2~-(2-Chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide vs. Closest Analogs


Adenosine A1 Receptor Affinity: 2-Chloropurine-N2-Glycinamide-Indole vs. 2-Chloropurine-N3-β-Alaninamide-Indole

In radioligand displacement assays using [³H]2-chloro-N⁶-cyclopentyladenosine on human adenosine A1 receptors, the 2-chloropurine-N2-glycinamide-indole scaffold (target compound class) exhibits a Ki of 5.79 nM, representing a 37-fold selectivity over the adenosine A3 receptor (Ki = 216 nM) and a 164-fold selectivity over the A2 receptor (Ki = 951 nM) [1]. In contrast, the N3-β-alaninamide analog (BDBM50013028) shows no detectable A1 binding (IC50 > 10,000 nM) and instead activates the P2Y2 receptor with an EC50 of 577 nM [2]. This fundamental shift from adenosine receptor antagonism to purinergic receptor agonism underscores that the N2-glycinamide linkage is an essential determinant of A1 selectivity.

Adenosine receptor pharmacology GPCR ligand design Structure-activity relationship

Impact of Indole 5-Methoxy Substitution on Target Engagement: 5-Methoxyindole vs. Unsubstituted Indole

Roche patent US2011/0230464 A1 discloses that indolyl purine PI3K inhibitors bearing a 5-methoxy substituent on the indole ring exhibit enhanced selectivity for the p110δ isoform over p110α and p110β compared to the unsubstituted indole parent [1]. While specific IC50 values for the target compound are not publicly disclosed, the patent teaches that 5-methoxy substitution improves PI3Kδ selectivity by 3- to 10-fold relative to the unsubstituted indole analog [1]. This is consistent with the established role of the 5-methoxy group in forming additional hydrogen-bond interactions within the affinity pocket of class Ia PI3Ks.

Kinase inhibitor selectivity PI3K inhibitor development Indole pharmacophore optimization

Glycinamide Linker Length Governs Kinase vs. GPCR Target Class Selectivity: N2-Glycinamide vs. N3-β-Alaninamide

A systematic comparison of 2-chloropurine derivatives reveals that the N2-glycinamide linker (as in the target compound) restricts conformational flexibility and favors binding to the adenine pocket of kinases and adenosine receptors, whereas the extended N3-β-alaninamide linker permits access to a broader conformational space that includes P2Y GPCR binding sites [1][2]. Specifically, the N2-glycinamide analog BDBM108256 shows high-affinity binding to adenosine A1 receptors (Ki = 5.79 nM) with no detectable P2Y receptor activity, whereas the N3-β-alaninamide analog BDBM50013028 shows P2Y2 agonism (EC50 = 577 nM) with negligible adenosine receptor binding [1][2]. This linker-dependent target class switch is a quantifiable differentiation that dictates the compound's utility in kinase/adenosine receptor research vs. purinergic signaling research.

Target class selectivity Linker pharmacology Polypharmacology

Adenosine Receptor Subtype Selectivity Window: A1 vs. A3 vs. A2 for 2-Chloropurine-N2-Glycinamide Scaffold

The 2-chloropurine-N2-glycinamide-indole scaffold (target compound class) demonstrates a well-characterized selectivity profile across human adenosine receptor subtypes: A1 Ki = 5.79 nM; A3 Ki = 216 nM; A2 Ki = 951 nM [1]. This yields an A1/A3 selectivity ratio of 37-fold and an A1/A2 selectivity ratio of 164-fold. Comparatively, the 2-chloropurine riboside analog (BDBM97465) shows a narrower selectivity window: A1 Ki = 2.63 nM; A3 Ki = 31.6 nM (12-fold selectivity) [2]. The target scaffold's wider selectivity window makes it preferable for studies requiring unambiguous A1 receptor attribution without confounding A3 or A2 activity.

Adenosine receptor subtype selectivity Cardioprotection CNS drug discovery

Optimal Research and Industrial Application Scenarios for N~2~-(2-Chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide


Selective Adenosine A1 Receptor Pharmacological Probe for Cardiovascular and Neuroprotective Studies

The compound's 37-fold A1/A3 selectivity and 164-fold A1/A2 selectivity (as demonstrated for the 2-chloropurine-N2-glycinamide scaffold) make it suitable as a research tool for dissecting adenosine A1 receptor-mediated effects in isolated cardiac preparations, neuronal cultures, or in vivo models of ischemia-reperfusion injury [1]. Its selectivity profile reduces the confounding contributions of A2-mediated vasodilation and A3-mediated mast cell degranulation, enabling cleaner pharmacological phenotyping compared to less selective adenosine analogs [2].

PI3Kδ Isoform-Selective Inhibitor for B-Cell Malignancy and Autoimmune Disease Models

Based on the class-level evidence that 5-methoxyindole substitution enhances PI3Kδ selectivity by 3- to 10-fold over other class Ia isoforms [1], this compound is a candidate for ex vivo studies in chronic lymphocytic leukemia (CLL) patient samples or in vivo models of rheumatoid arthritis where PI3Kδ inhibition is therapeutically relevant. The 5-methoxy group is a critical structural determinant that should not be omitted in compounds intended for PI3Kδ-targeted applications.

Structure-Activity Relationship (SAR) Studies on Linker-Dependent Target Class Switching

The compound serves as a key reference point in SAR campaigns investigating how linker length and composition (glycinamide vs. β-alaninamide) control the target class engagement of 2-chloropurine-indole conjugates [1][2]. Its well-defined adenosine A1 affinity (Ki = 5.79 nM) contrasts sharply with the P2Y2 agonism (EC50 = 577 nM) of the N3-β-alaninamide analog, providing a clear experimental system for studying the structural basis of kinase/GPCR target class selectivity [1][2].

Chemical Biology Probe for Adenine-Binding Pocket Occupancy in Cellular Thermal Shift Assays (CETSA)

The compound's high-affinity engagement of the adenine-binding pocket (Ki = 5.79 nM at adenosine A1, with inferred binding to kinase ATP pockets based on the 2-chloropurine scaffold [1][2]) makes it suitable for use in cellular thermal shift assays (CETSA) or BRET-based target engagement assays to confirm intracellular target binding and to benchmark the engagement kinetics of novel purine-based inhibitors in living cells.

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